2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide
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Description
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O2S2 and its molecular weight is 395.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Heterocyclic Assemblies Formation : Research demonstrates that compounds similar to the specified chemical can undergo cyclocondensation reactions, leading to the formation of new heterocyclic assemblies. These compounds are crucial in developing potential therapeutic agents due to their significant biological activities (Obydennov et al., 2017).
Crystal Structures and Comparative Analysis : Studies on related (oxothiazolidin-2-ylidene)acetamides have provided insights into their crystal structures, enhancing our understanding of their chemical behavior and potential for further modifications (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activities : Certain derivatives have been explored for their antimicrobial properties, showing promise against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory Activity : Derivatives of the specified chemical structure have shown significant anti-inflammatory activities, indicating their potential in anti-inflammatory drug development (Sunder & Maleraju, 2013).
Photophysical Properties and Computational Studies
Photophysical Properties : Novel d-π-A type chromophores based on similar structures have been synthesized, showcasing how structural manipulations affect their photophysical properties. These findings have implications for materials science, particularly in developing new materials with specific optical properties (Jachak et al., 2021).
Computational Studies and pKa Determination : Computational studies and pKa determination of derivatives offer critical insights into their chemical behavior, aiding in the rational design of compounds with desired properties for various applications (Duran & Canbaz, 2013).
Properties
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-14(10-15-6-3-2-4-7-15)11-17-19(25)23(20(26)27-17)13-18(24)22-16-8-5-9-21-12-16/h2-12H,13H2,1H3,(H,22,24)/b14-10+,17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYUORPOXWBWRS-RLGXRJJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.